molecular formula C26H39NO7S B1215472 Taurodehydrocholic acid CAS No. 517-37-3

Taurodehydrocholic acid

Cat. No.: B1215472
CAS No.: 517-37-3
M. Wt: 509.7 g/mol
InChI Key: UBDJSBRKNHQFPD-PYGYYAGESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurodehydrocholic acid typically involves the conjugation of dehydrocholic acid with taurine. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes steps such as purification through high-performance liquid chromatography (HPLC) and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Taurodehydrocholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Taurodehydrocholic acid has a wide range of scientific research applications, including:

Mechanism of Action

Taurodehydrocholic acid exerts its effects by activating biliary cholesterol secretion. It significantly increases the expression of Abcg5, a gene involved in cholesterol transport, while decreasing the expression of abc8 . This regulation of gene expression helps maintain cholesterol homeostasis and supports lipid metabolism. The compound also interacts with various molecular targets and pathways, including those involved in bile acid metabolism and cholesterol regulation .

Comparison with Similar Compounds

Uniqueness of Taurodehydrocholic Acid: this compound is unique in its ability to significantly modulate the expression of specific genes involved in cholesterol transport, making it a valuable tool for studying cholesterol metabolism and its related disorders. Its distinct molecular structure and specific biological activities set it apart from other similar bile acids .

Properties

IUPAC Name

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,18-,19+,20+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDJSBRKNHQFPD-PYGYYAGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57011-24-2 (hydrochloride salt)
Record name Taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70965970
Record name 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-37-3
Record name Taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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